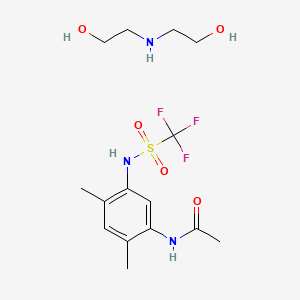![molecular formula C8H7F9KNO4S B13414311 Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt CAS No. 67584-51-4](/img/structure/B13414311.png)
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate is a heterocyclic organic compound with the molecular formula C8H7F9KNO4S and a molecular weight of 423.294 g/mol . This compound is known for its unique structure, which includes a nonafluorobutyl group, making it highly fluorinated. It is primarily used in research and experimental applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate typically involves the reaction of glycine with N-ethyl-N-[(nonafluorobutyl)sulfonyl]amine in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature to moderate temperatures.
Solvent: Common solvents used include water or organic solvents like methanol or ethanol.
Catalysts: In some cases, catalysts may be used to enhance the reaction rate.
Industrial Production Methods
While specific industrial production methods for Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nonafluorobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The nonafluorobutyl group imparts unique properties, such as increased lipophilicity and stability, which can influence its interactions with biological molecules. The compound can modulate enzyme activities, disrupt cell membranes, or act as a fluorinated building block in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Potassium N-ethyl-n-[(trifluoromethyl)sulfonyl]glycinate
- Potassium N-ethyl-n-[(pentafluoroethyl)sulfonyl]glycinate
- Potassium N-ethyl-n-[(heptafluoropropyl)sulfonyl]glycinate
Uniqueness
Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate is unique due to its highly fluorinated nonafluorobutyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability, lipophilicity, and resistance to degradation .
Properties
CAS No. |
67584-51-4 |
|---|---|
Molecular Formula |
C8H7F9KNO4S |
Molecular Weight |
423.30 g/mol |
IUPAC Name |
potassium;2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate |
InChI |
InChI=1S/C8H8F9NO4S.K/c1-2-18(3-4(19)20)23(21,22)8(16,17)6(11,12)5(9,10)7(13,14)15;/h2-3H2,1H3,(H,19,20);/q;+1/p-1 |
InChI Key |
IOVJPAWFAJXXKU-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosan-23-yl)propanoic acid](/img/structure/B13414272.png)


![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)



